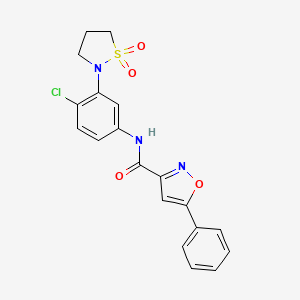![molecular formula C17H12ClF2N B2598844 N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline CAS No. 861208-84-6](/img/structure/B2598844.png)
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline typically involves the condensation reaction between 1-chloro-3,4-dihydro-2-naphthaldehyde and 2,4-difluoroaniline. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline involves its interaction with specific molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2-hydroxybenzohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline is unique due to the presence of both chloro and difluoro substituents, which can significantly influence its reactivity and interaction with other molecules. These substituents can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar Schiff bases .
Eigenschaften
IUPAC Name |
1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-(2,4-difluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2N/c18-17-12(6-5-11-3-1-2-4-14(11)17)10-21-16-8-7-13(19)9-15(16)20/h1-4,7-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFWCIXVPVBGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B2598765.png)


![4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2598774.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2598775.png)


![methyl 4-{2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate](/img/structure/B2598778.png)
![N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2598780.png)



